molecular formula C24H26N2O5S2 B6478373 methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-72-9

methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B6478373
CAS No.: 941978-72-9
M. Wt: 486.6 g/mol
InChI Key: IDBVFMQNTZKERH-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a sulfonyl-linked piperazine moiety, a 4-methylphenyl group, and a methyl ester.

Properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-4-6-18(7-5-17)21-16-32-22(24(27)31-3)23(21)33(28,29)26-14-12-25(13-15-26)19-8-10-20(30-2)11-9-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBVFMQNTZKERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiophene ring, a sulfonamide group, and a piperazine moiety, which may influence its pharmacological properties.

Structural Characteristics

The compound can be described by the following structural formula:

C18H24N4O5S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{5}\text{S}

Key Features:

  • Thiophene Ring: Provides a heterocyclic structure that may enhance biological interactions.
  • Piperazine Moiety: Known for its role in various pharmacological activities, including neuropharmacology.
  • Methoxy Group: Enhances the electronic properties, potentially influencing receptor interactions.

Pharmacological Potential

Preliminary research indicates that compounds with related structures may exhibit:

  • Antitumor Activity: Similar thiophene-based compounds have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects: Potential use in neurodegenerative diseases due to their interaction with neurotransmitter systems.
  • Antibacterial Properties: The sulfonamide group is known for its antibacterial activity, which may extend to this compound.

Comparative Biological Activity

A comparative analysis of similar compounds reveals diverse biological activities:

Compound NameStructure HighlightsBiological Activity
Compound AThiophene + SulfonamideAntitumor, Neuroprotective
Compound BPiperazine + Aromatic RingsAntibacterial, Enzyme Inhibition
Methyl 3-{...}Thiophene + PiperazinePotential Neuroprotective, Antitumor

Study on Similar Compounds

Research has indicated that piperazine derivatives often exhibit significant pharmacological activities. For example, a study on piperidine derivatives demonstrated various effects, including:

  • Antibacterial Action: Effective against strains like Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition: Notable inhibition of acetylcholinesterase and urease enzymes.

These findings suggest that this compound could similarly impact these biological pathways.

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to various biological targets. Computational studies indicate favorable interactions with:

  • Serotonin Receptors: Potential implications for mood disorders.
  • Dopamine Receptors: Possible applications in treating psychotic disorders.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives exhibit antidepressant properties. Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has been studied for its potential to modulate serotonin and norepinephrine levels in the brain, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .

Antipsychotic Effects

The structural similarity of this compound to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopaminergic pathways, which are crucial in the management of psychosis .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory effects of thiophene-based compounds. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Recent investigations have focused on the anticancer properties of sulfonamide derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast and prostate cancer models . Its mechanism of action appears to involve the inhibition of tumor cell proliferation and migration.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases like Alzheimer's. It is hypothesized that the compound may reduce oxidative stress and enhance neuronal survival .

Table 1: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Antidepressant Modulates serotonin levels; potential for depression treatment.
Antipsychotic Influences dopaminergic pathways; efficacy in psychosis models.
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential for arthritis treatment.
Anticancer Induces apoptosis; effective against breast and prostate cancer cells.
Neuroprotective Reduces oxidative stress; enhances neuronal survival in Alzheimer's models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared motifs: thiophene carboxylates , piperazine-sulfonyl linkages , and aryl substitutions . Below are key comparisons:

Thiophene Carboxylate Derivatives

  • Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8): This analog replaces the sulfonyl group with a propanamido linker and substitutes the 4-methylphenyl group with a phenyl ring. The ethyl ester (vs. methyl ester) may confer altered solubility or pharmacokinetics.

Piperazine-Sulfonyl-Benzimidazole Analogs

  • The trifluoroethoxy pyridine group introduces strong electron-withdrawing effects, which could enhance metabolic stability compared to the 4-methoxyphenyl group in the target compound. X-ray crystallography data (R factor = 0.050) confirms a planar benzimidazole core, suggesting rigidity that contrasts with the thiophene-based flexibility of the target molecule .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene 4-Methylphenyl, sulfonyl-piperazine, methyl ester ~527.6 (calculated) Potential CNS activity; sulfonyl enhances stability
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Thiophene Phenyl, propanamido-piperazine, ethyl ester 441.5 Flexible linker; ethyl ester may improve oral bioavailability
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole Benzimidazole 4-Methylphenylsulfonyl, trifluoroethoxy-pyridine, methylsulfanyl 567.5 Rigid benzimidazole core; trifluoroethoxy group resists oxidative metabolism

Research Findings and Implications

  • Sulfonyl vs. Amido Linkers : Sulfonyl groups (as in the target compound) typically confer greater thermal and enzymatic stability compared to amido linkers, which may hydrolyze under acidic conditions .
  • Aryl Substitutions : The 4-methoxyphenyl group on the piperazine ring in the target compound could enhance blood-brain barrier penetration due to moderate lipophilicity, whereas bulkier groups (e.g., trifluoroethoxy in the benzimidazole analog) may limit diffusion .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be characterized?

The synthesis likely involves sulfonylation of a piperazine moiety followed by coupling to a thiophene-carboxylate scaffold. A key step is the sulfonylation of 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) . Intermediate characterization typically employs thin-layer chromatography (TLC) and NMR spectroscopy (e.g., monitoring disappearance of the piperazine proton signals at δ ~2.8–3.5 ppm). For final purification, recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical methods are most reliable for verifying purity and structural integrity?

  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate-sodium octanesulfonate buffer, pH 4.6, and methanol in a 35:65 ratio) to assess purity ≥95% .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) and fragment patterns consistent with the sulfonyl-piperazine and thiophene moieties .
  • FT-IR : Key bands include S=O stretch (~1350–1150 cm⁻¹), C=O (thiophene ester, ~1700 cm⁻¹), and aromatic C–H (~3100 cm⁻¹) .

Q. How can researchers optimize solubility for biological assays?

Solubility screening in DMSO (10 mM stock) followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) is standard. For poor solubility, consider co-solvents (e.g., PEG-400) or nanoparticle formulation using lipid-based carriers. Dynamic light scattering (DLS) can validate stability in solution .

Advanced Research Questions

Q. How should conflicting bioactivity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Mitigation strategies:

  • Reproduce assays using standardized protocols (e.g., NIH/NCATS guidelines).
  • Re-analyze purity via HPLC-MS to rule out degradation products .
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway modulation) .

Q. What experimental design principles apply to SAR studies of this compound?

For structure-activity relationship (SAR) studies:

  • Modular synthesis : Systematically vary substituents on the piperazine (e.g., 4-methoxyphenyl → 4-fluorophenyl) and thiophene (e.g., 4-methylphenyl → 4-chlorophenyl) .
  • DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, stoichiometry) and minimize side products .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors, given the piperazine scaffold’s prevalence in CNS ligands .

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Q. What strategies mitigate off-target effects in functional assays?

  • Counter-screening : Test against related receptors/enzymes (e.g., dopamine D2, sigma-1 receptors) to assess selectivity .
  • CRISPR/Cas9 knockout : Validate target specificity using gene-edited cell lines lacking the putative target .
  • Proteomic profiling (e.g., affinity pull-down + mass spectrometry) to identify unintended binding partners .

Methodological Notes

  • Chromatography : For HPLC, ensure system suitability by testing resolution between the compound and known impurities (e.g., des-methyl analog) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture) can resolve ambiguities in stereochemistry or conformation .
  • Data validation : Cross-reference spectral data with published analogs (e.g., piperazine sulfonamides in PubChem) to confirm assignments .

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